3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde
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Overview
Description
3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde is a complex organic compound with a unique structure that includes a bromoaniline group, a hydroxyl group, and an oxocyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde typically involves the reaction of 4-bromoaniline with appropriate aldehydes and ketones under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and time, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromoanilino)methylidene]pentane-2,4-dione
- 5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione
Uniqueness
3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
190834-83-4 |
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Molecular Formula |
C14H10BrNO3 |
Molecular Weight |
320.14 g/mol |
IUPAC Name |
3-[(4-bromophenyl)iminomethyl]-4,5-dihydroxybenzaldehyde |
InChI |
InChI=1S/C14H10BrNO3/c15-11-1-3-12(4-2-11)16-7-10-5-9(8-17)6-13(18)14(10)19/h1-8,18-19H |
InChI Key |
OPRZRRSTLQNZNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)C=O)O)O)Br |
Origin of Product |
United States |
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